molecular formula C10H13NO2S B11941019 3-Methyl-4-(methylthio)phenyl methylcarbamate CAS No. 3566-00-5

3-Methyl-4-(methylthio)phenyl methylcarbamate

Cat. No.: B11941019
CAS No.: 3566-00-5
M. Wt: 211.28 g/mol
InChI Key: SLZKSCPVPMUGAP-UHFFFAOYSA-N
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Description

3-Methyl-4-(methylthio)phenyl methylcarbamate is an organic compound with the molecular formula C10H13NO2S and a molecular weight of 211.285 g/mol . It is a member of the carbamate family, which are esters of carbamic acid. This compound is known for its applications in various fields, including agriculture and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-4-(methylthio)phenyl methylcarbamate typically involves the reaction of 3-Methyl-4-(methylthio)phenol with methyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-4-(methylthio)phenyl methylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .

Scientific Research Applications

3-Methyl-4-(methylthio)phenyl methylcarbamate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methyl-4-(methylthio)phenyl methylcarbamate involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt normal cellular processes, leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-4-(methylthio)phenyl methylcarbamate is unique due to its specific chemical structure, which imparts distinct chemical and biological properties.

Properties

CAS No.

3566-00-5

Molecular Formula

C10H13NO2S

Molecular Weight

211.28 g/mol

IUPAC Name

(3-methyl-4-methylsulfanylphenyl) N-methylcarbamate

InChI

InChI=1S/C10H13NO2S/c1-7-6-8(13-10(12)11-2)4-5-9(7)14-3/h4-6H,1-3H3,(H,11,12)

InChI Key

SLZKSCPVPMUGAP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OC(=O)NC)SC

Origin of Product

United States

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